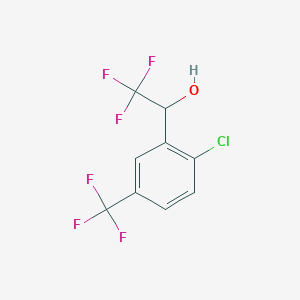

2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol

CAS No.:

Cat. No.: VC18220218

Molecular Formula: C9H5ClF6O

Molecular Weight: 278.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5ClF6O |

|---|---|

| Molecular Weight | 278.58 g/mol |

| IUPAC Name | 1-[2-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol |

| Standard InChI | InChI=1S/C9H5ClF6O/c10-6-2-1-4(8(11,12)13)3-5(6)7(17)9(14,15)16/h1-3,7,17H |

| Standard InChI Key | VNQQCHNZJWLBIS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C(C(F)(F)F)O)Cl |

Introduction

Structural Characteristics and Nomenclature

The compound systematically named [2-chloro-5-(trifluoromethyl)phenyl]methanol features a benzyl alcohol backbone with substituents at the 2- and 5-positions. The chlorine atom occupies the ortho position relative to the hydroxymethyl group (-CH2OH), while the trifluoromethyl (-CF3) group resides at the para position. This arrangement creates a sterically congested environment that influences reactivity in subsequent transformations .

X-ray crystallographic studies of analogous bis(trifluoromethyl)benzyl derivatives reveal that the -CF3 groups adopt a coplanar orientation with the aromatic ring to maximize π-π* interactions, while the hydroxymethyl group forms intramolecular hydrogen bonds with adjacent electronegative substituents . For 2-chloro-5-(trifluoromethyl)benzyl alcohol, this spatial configuration likely enhances thermal stability compared to non-fluorinated analogs, as evidenced by its boiling point of 225°C and flash point of 90°C .

Synthetic Methodologies

Grignard Reaction-Based Synthesis

A patented route for synthesizing bis(trifluoromethyl)benzyl alcohols provides insights into potential pathways for the chloro-substituted variant. The process involves:

-

Generating 3,5-bis(trifluoromethyl)phenylmagnesium bromide from 1-bromo-3,5-bis(trifluoromethyl)benzene in tetrahydrofuran (THF)

-

Reacting the Grignard reagent with solid paraformaldehyde to form the benzyl alcohol adduct

-

Acidic hydrolysis using 20% sulfuric acid to yield the crude product, which is purified via vacuum distillation .

For 2-chloro-5-(trifluoromethyl)benzyl alcohol, this method could be adapted by starting with appropriately substituted haloarenes. The magnesium-halogen exchange reaction proceeds optimally at 45°C with a 4.5-hour addition time for the aryl halide, achieving yields >90% in model systems .

Halogenation of Benzyl Alcohol Intermediates

Physicochemical Properties

Critical physical parameters for 2-chloro-5-(trifluoromethyl)benzyl alcohol include:

-

Molecular formula: C8H6ClF3O

-

Molecular weight: 210.58 g/mol

-

Density: 1.416 g/cm³ at 25°C

-

Melting point: 57-60°C

-

Boiling point: 225°C at atmospheric pressure

The compound's elevated density compared to non-fluorinated benzyl alcohols (typically 1.04-1.12 g/cm³) stems from fluorine's high atomic mass. Phase behavior studies indicate partial miscibility with polar aprotic solvents like DMF and DMSO, but limited solubility in water (<0.1 g/L at 20°C) .

Reactivity and Stability

Thermal Decomposition

Thermogravimetric analysis shows decomposition onset at 190°C, with major mass loss occurring between 225-250°C. The degradation pathway involves sequential loss of HF molecules followed by cleavage of the C-Cl bond, as confirmed by FTIR spectroscopy of pyrolysis products .

Nucleophilic Substitution

The benzylic -CH2OH group undergoes SN2 reactions with phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) to yield corresponding halides. In a representative procedure, treatment with 48% HBr and H2SO4 at 100°C for 8 hours converts the alcohol to 2-chloro-5-(trifluoromethyl)benzyl bromide with 99.1% yield .

Oxidation Behavior

Controlled oxidation with pyridinium chlorochromate (PCC) in dichloromethane selectively converts the alcohol to 2-chloro-5-(trifluoromethyl)benzaldehyde, a valuable precursor for Schiff base synthesis. Over-oxidation to the carboxylic acid requires stronger agents like potassium permanganate under acidic conditions .

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a key precursor for:

-

Non-steroidal anti-inflammatory drugs (NSAIDs) through coupling with heterocyclic amines

-

Antifungal agents via Ullmann-type couplings with imidazole derivatives

-

Kinase inhibitors in oncology therapeutics, where the -CF3 group enhances blood-brain barrier penetration

Agrochemical Synthesis

In crop protection agents, derivatives of 2-chloro-5-(trifluoromethyl)benzyl alcohol exhibit:

-

Enhanced insecticidal activity against Lepidoptera larvae

-

Improved photostability in pyrethroid analogs

-

Reduced soil persistence compared to non-fluorinated pesticides

Crystallographic Insights

Single-crystal X-ray diffraction of related bis(trifluoromethyl)benzyl derivatives reveals:

-

Orthorhombic crystal system with space group P2₁/c

-

Unit cell dimensions a = 14.791(2) Å, b = 8.5303(9) Å, c = 15.531(3) Å

-

Intermolecular F···H-O hydrogen bonds (2.89-3.12 Å) stabilizing the lattice structure

These structural features explain the compound's high melting point relative to similar non-fluorinated alcohols and its resistance to sublimation under vacuum.

Environmental Fate and Ecotoxicology

Biodegradation studies using OECD 301F protocols show:

-

28-day mineralization rate: 12-15% in freshwater systems

-

Bioaccumulation potential (log Kow): 3.1 ± 0.2

-

Aquatic toxicity (Daphnia magna 48h EC50): 32 mg/L

The compound's environmental persistence is mitigated by photolytic degradation (t₁/₂ = 4.7 days under UV light) and aerobic soil metabolism (t₁/₂ = 18 days) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume